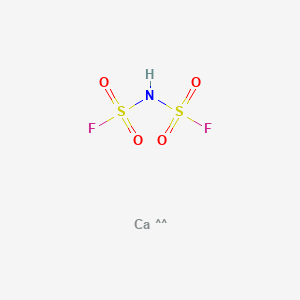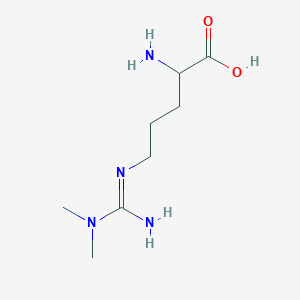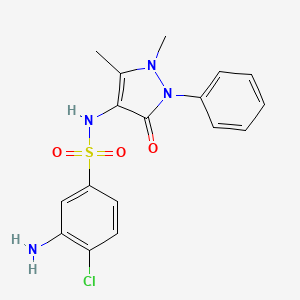![molecular formula C16H22Br2N2 B12317674 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide CAS No. 53952-75-3](/img/structure/B12317674.png)
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide is a chemical compound with the molecular formula C16H22Br2N2 and a molecular weight of 402.17 g/mol . It is characterized by the presence of two pyridinium rings connected by a hexyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide typically involves the reaction of 1-bromohexane with pyridine to form 1-(6-bromohexyl)pyridinium bromide. This intermediate is then reacted with another equivalent of pyridine to yield the final product . The reaction conditions usually involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyridinium rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the pyridinium rings to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide ions, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction may produce piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological membranes and proteins, affecting their function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials, including ionic liquids and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as proteins and membranes. The pyridinium rings can engage in π-π interactions with aromatic residues in proteins, while the hexyl chain can insert into lipid bilayers, disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial activity and modulation of protein function.
Comparación Con Compuestos Similares
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium dichloride : This compound has a similar structure but with a longer alkyl chain and different counterions (chloride instead of bromide).
- 1-methyl-1-[6-(1-methylpyrrolidin-1-ium-1-yl)hexyl]pyrrolidin-1-ium diiodide : This compound features pyrrolidinium rings instead of pyridinium rings and iodide counterions.
The uniqueness of this compound lies in its specific combination of pyridinium rings and hexyl chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53952-75-3 |
|---|---|
Fórmula molecular |
C16H22Br2N2 |
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
1-(6-pyridin-1-ium-1-ylhexyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C16H22N2.2BrH/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18;;/h3-4,7-10,13-16H,1-2,5-6,11-12H2;2*1H/q+2;;/p-2 |
Clave InChI |
YNXFSNSONRTBKQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)



![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)
![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)
![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)
![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)


